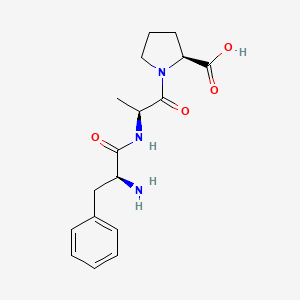

Phe-Ala-Pro

Description

Structure

3D Structure

Properties

CAS No. |

72460-59-4 |

|---|---|

Molecular Formula |

C17H23N3O4 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H23N3O4/c1-11(16(22)20-9-5-8-14(20)17(23)24)19-15(21)13(18)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 |

InChI Key |

QMMRHASQEVCJGR-UBHSHLNASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Phe Ala Pro

De Novo Chemical Synthesis Methodologies

The chemical synthesis of Phe-Ala-Pro can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), offers an alternative to SPPS for producing this compound. sci-hub.senih.gov In this classical approach, the peptide is synthesized in a homogenous solution. bachem.com The process involves the coupling of protected amino acid derivatives, followed by purification of the intermediate peptide after each step. ekb.eg

One strategy in solution-phase synthesis is the fragment condensation approach, where smaller peptide fragments are synthesized and then coupled together to form the final, larger peptide. sci-hub.se For instance, the dipeptide Fmoc-Phe-Ala-OH could be coupled with a protected Proline derivative. sci-hub.se

Various coupling reagents can be employed to facilitate the formation of the peptide bond, and the choice of reagent can impact the reaction rate and the degree of side reactions like epimerization. mdpi.com For example, the use of 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethyla- minomorpholino)] uronium hexafluorophosphate (B91526) (COMU) can help suppress epimerization during fragment condensation. sci-hub.se After the full peptide chain is assembled, the protecting groups are removed to yield the final this compound. While often more time-consuming than SPPS due to the need for purification at each step, solution-phase synthesis can be advantageous for large-scale production. sci-hub.se

Enzymatic Synthesis and Biocatalytic Routes for Peptide Production

Enzymatic synthesis provides a green chemistry alternative for the production of peptides like this compound. This method utilizes enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds. thieme-connect.de These reactions are often performed in aqueous environments under mild conditions, which can minimize side reactions and the need for extensive protecting group strategies.

Serine and cysteine proteases can be used to catalyze the acyl transfer from an amino acid ester to the amino group of another amino acid or peptide. thieme-connect.de The reaction conditions, such as pH and solvent composition, must be carefully controlled to favor synthesis over the enzymatic cleavage of the peptide bond. thieme-connect.de For example, carrying out the reaction in a mixed aqueous-organic solvent system can help to improve the solubility of the reactants and shift the equilibrium towards synthesis. thieme-connect.de

More specific enzymes, like the L-amino acid ligase from Pseudomonas syringae (TabS), have also been shown to synthesize various dipeptides and could potentially be applied to the synthesis of tripeptides. asm.org The substrate specificity of the enzyme is a key factor; for instance, some enzymes may show a preference for certain amino acids at the N-terminal or C-terminal position. asm.org

Design and Synthesis of this compound Derivatives and Analogs

Modifying the basic this compound structure by adding chemical groups to its N-terminus or C-terminus can create derivatives with altered biological activities or properties.

N-Terminal Modifications (e.g., Feruloylation, Benzoylation)

The N-terminus of this compound, the free amino group of Phenylalanine, is a common site for modification.

Feruloylation: Ferulic acid, a phenolic compound, can be attached to the N-terminus of this compound. The resulting derivative, feruloyl-Phe-Ala-Pro-OH, has been synthesized and shown to possess strong angiotensin-converting enzyme (ACE) inhibitory activity, a property not observed with ferulic acid alone. nih.gov

Benzoylation: The addition of a benzoyl group to the N-terminus is another common modification. genscript.comsemanticscholar.org This can be achieved through reductive alkylation using benzaldehyde, a method that can be highly selective for the N-terminal amine over other reactive groups in the peptide under controlled pH conditions. semanticscholar.org

| Modification | Reagent Example | Potential Effect |

| Feruloylation | Ferulic Acid | Introduces phenolic group, can confer new biological activity (e.g., ACE inhibition) nih.gov |

| Benzoylation | Benzaldehyde | Increases hydrophobicity, can alter receptor binding or cell permeability |

C-Terminal Modifications (e.g., p-nitroanilide)

The C-terminus of this compound, the carboxylic acid group of Proline, can also be modified.

p-nitroanilide: A common C-terminal modification is the amidation with p-nitroaniline to form a peptide p-nitroanilide (pNA). biomatik.combiosynth.com These derivatives, such as Suc-Ala-Phe-Pro-Xaa-pNA, are often used as chromogenic substrates for proteolytic enzymes. nih.gov The cleavage of the amide bond between the peptide and the pNA group by an enzyme releases p-nitroaniline, which is a yellow chromophore that can be detected spectrophotometrically. sigmaaldrich.com The synthesis of these pNA derivatives can be accomplished using solid-phase methods, where a suitable synthon like Fmoc-Glu-NH-Np is anchored to a resin. nih.gov

| Modification | Attached Group | Primary Use |

| p-nitroanilide | p-nitroaniline | Chromogenic substrate for protease assays biosynth.comsigmaaldrich.com |

Stereochemical Variations and Their Synthetic Implications

The stereochemistry of the constituent amino acids in the tripeptide this compound is a critical determinant of its three-dimensional structure and, consequently, its biological activity. The synthesis of specific stereoisomers of this peptide, which contains chiral centers at the α-carbons of Phenylalanine, Alanine (B10760859), and Proline, presents unique challenges and requires carefully considered synthetic strategies. The implications of these stereochemical variations are profound, influencing everything from reaction kinetics to the ease of purification and the final yield of the desired diastereomer.

The synthesis of peptides with defined stereochemistry can be broadly approached through two main strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods have been successfully employed for the synthesis of various tripeptides, and the choice between them often depends on the desired scale of production and the specific stereoisomers being targeted. nih.gov20.210.105

A primary challenge in the synthesis of stereochemically pure peptides is the prevention of epimerization, which is the change in the configuration of a single chiral center in a molecule with multiple stereocenters. This can be particularly problematic during the activation of the carboxylic acid group of an amino acid for peptide bond formation, a necessary step in peptide synthesis. mdpi.comresearchgate.net The use of certain coupling reagents and reaction conditions can increase the risk of epimerization, leading to a mixture of diastereomers that can be difficult to separate. mdpi.com

In the context of this compound, the potential for epimerization exists at the α-carbons of both Phenylalanine and Alanine. The presence of Proline at the C-terminus can also influence the synthetic strategy. For instance, the formation of diketopiperazine, a cyclic dipeptide, is a known side reaction in peptide synthesis, and its likelihood can be enhanced when Proline is the C-terminal residue, especially when the preceding amino acid has a D-configuration. mdpi.com This side reaction can significantly reduce the yield of the desired linear tripeptide. mdpi.com

To mitigate these challenges, chemists employ a range of techniques. The selection of appropriate protecting groups for the amino and carboxyl termini, as well as for the side chains of the amino acids, is crucial. peptide.com Furthermore, the choice of coupling reagent is critical. Reagents known to suppress epimerization, such as those based on phosphonium (B103445) or uronium salts, are often preferred. mdpi.com The reaction conditions, including the solvent and temperature, are also carefully controlled to maintain the stereochemical integrity of the peptide.

The synthesis of different stereoisomers of this compound, such as L-Phe-D-Ala-L-Pro or D-Phe-L-Ala-L-Pro, requires the use of the corresponding D-amino acid building blocks. These are commercially available or can be synthesized. The coupling of these D-amino acids into the peptide chain follows similar procedures to their L-counterparts, but the stereochemical outcome of the final peptide will be different. The separation and purification of the desired diastereomer from any potential side products or other stereoisomers is typically achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. akjournals.comoup.comsigmaaldrich.comchiraltech.com

The table below summarizes the different stereochemical variations of this compound and the key synthetic implications for each.

| Stereoisomer | Starting Amino Acids | Key Synthetic Considerations | Potential Challenges |

| L-Phe-L-Ala-L-Pro | L-Phenylalanine, L-Alanine, L-Proline | Standard peptide coupling protocols. | Potential for epimerization at Phe and Ala residues. |

| L-Phe-D-Ala-L-Pro | L-Phenylalanine, D-Alanine, L-Proline | Requires D-Alanine as a starting material. | Increased risk of diketopiperazine formation due to the D-Ala-L-Pro sequence. mdpi.com |

| D-Phe-L-Ala-L-Pro | D-Phenylalanine, L-Alanine, L-Proline | Requires D-Phenylalanine as a starting material. | Potential for epimerization at the Ala residue. |

| L-Phe-L-Ala-D-Pro | L-Phenylalanine, L-Alanine, D-Proline | Requires D-Proline as a starting material. | Stereochemistry of Proline can influence the overall peptide conformation. |

| D-Phe-D-Ala-L-Pro | D-Phenylalanine, D-Alanine, L-Proline | Requires D-Phenylalanine and D-Alanine. | Synthetic challenges similar to other stereoisomers, with careful control of epimerization required. |

| L-Phe-D-Ala-D-Pro | L-Phenylalanine, D-Alanine, D-Proline | Requires D-Alanine and D-Proline. | Combination of D-amino acids may require optimization of coupling conditions. |

| D-Phe-L-Ala-D-Pro | D-Phenylalanine, L-Alanine, D-Proline | Requires D-Phenylalanine and D-Proline. | Similar considerations for epimerization and purification as other diastereomers. |

| D-Phe-D-Ala-D-Pro | D-Phenylalanine, D-Alanine, D-Proline | All D-amino acid starting materials required. | Synthesis follows general peptide synthesis principles, with attention to stereochemical control. |

Enzymatic Interaction Mechanisms of Phe Ala Pro

Angiotensin-Converting Enzyme (ACE) Inhibition Studies

The tripeptide sequence Phe-Ala-Pro has been identified as a crucial model for understanding sidechain interactions with Angiotensin-Converting Enzyme (ACE). nih.gov This understanding has been instrumental in the rational design of nonpeptidic ACE inhibitors like captopril (B1668294) and enalapril. nih.gov The potency of ACE inhibitors can be enhanced by modifications such as substituting the proline ring or replacing the alanine-analogous methyl side chain with an aminobutyl residue, similar to Lysine (B10760008). nih.gov

Specific Inhibitory Activity of Feruloyl-Phe-Ala-Pro-OH

A derivative of this compound, Feruloyl-Phe-Ala-Pro-OH, has demonstrated potent ACE inhibitory activity, with a reported IC50 value of 1.5 µM. nih.gov This is noteworthy as ferulic acid by itself does not exhibit this inhibitory effect. nih.gov The introduction of various organic compounds to the N-terminal of this compound-OH has been explored to evaluate their impact on ACE inhibitory activity. tandfonline.com For instance, compounds with a substituted benzene (B151609) ring at the N-terminus, particularly those with substituents having positive inductive properties, were found to be effective inhibitors. tandfonline.com Conversely, the presence of a methylene (B1212753) group between a methoxyphenyl group and the amide function resulted in poor inhibition. tandfonline.com

Mechanistic Insights into ACE-Peptide Binding

The binding of peptides to ACE is a complex process involving various interactions. The C-terminal tripeptide sequence of an inhibitor plays a significant role in its binding to ACE. researchgate.netnih.gov The side chains of the three amino acid residues in the this compound sequence are thought to interact with specific subsites at the active site of ACE, designated as S1, S'1, and S'2. laskerfoundation.org The binding is influenced by a combination of hydrogen bonds, as well as hydrophobic, hydrophilic, and electrostatic interactions. nih.gov The interaction with the zinc ion (Zn2+) at the active site is also a critical component of the binding mechanism. nih.gov

Studies have shown that potent ACE inhibitors often feature hydrophobic amino acid residues with aromatic or branched side chains at their C-terminus. nih.gov The presence of amino acids like tyrosine, phenylalanine, tryptophan, proline, lysine, isoleucine, valine, and leucine (B10760876) can strongly influence the binding to ACE. nih.gov

Comparative Analysis with Other ACE-Inhibiting Peptides Featuring Related Motifs

The this compound sequence serves as a benchmark for comparing the ACE inhibitory potential of other peptides. The presence of a proline residue at the C-terminal position is a common feature among many potent ACE inhibitors and is considered crucial for strong binding. nih.govfrontiersin.org For example, tripeptides with proline at various positions, such as VPP, IPP, and GPP, have shown good IC50 values for ACE inhibition. researchgate.net The structural characteristics of the peptide, including the specific amino acid sequence and the presence of hydrophobic residues, significantly influence its inhibitory potency. frontiersin.org

Table 1: Comparison of ACE-Inhibiting Peptides

| Peptide/Compound | IC50 Value (µM) | Key Structural Features | Reference(s) |

|---|---|---|---|

| Feruloyl-Phe-Ala-Pro-OH | 1.5 | This compound sequence with feruloyl group | nih.gov |

| VPP (Val-Pro-Pro) | - | Proline-rich | researchgate.net |

| IPP (Ile-Pro-Pro) | - | Proline-rich | researchgate.net |

| GPP (Gly-Pro-Pro) | - | Proline-rich | researchgate.net |

| Z-Phe-Ala-Pro-OH | 7.4 | This compound sequence with benzyloxycarbonyl group | tandfonline.com |

*IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Dipeptidyl Peptidase IV (DPP-IV) Interaction and Inhibition Research

Dipeptidyl Peptidase IV (DPP-IV) is another key enzyme that interacts with proline-containing peptides. DPP-IV preferentially cleaves X-proline or X-alanine dipeptides from the N-terminus of peptides. researchgate.netdicp.ac.cn

Role of the Proline Residue at the P2 Position in DPP-IV Interactions

The presence of a proline residue at the penultimate position (P1 position) of a peptide is a strong indicator of its potential as a DPP-IV inhibitor. dicp.ac.cn DPP-IV exhibits strong specificity for a proline residue at this position. dicp.ac.cn Many peptides with a proline at the penultimate N-terminal position act as DPP-IV inhibitors. dicp.ac.cn The interaction of these peptides with the hydrophobic pocket of the DPP-IV active site is thought to be a key reason for their biological effects. researchgate.net

Evaluation of Analogous Peptides (e.g., Ala-Pro-Phe, Phe-Pro-Ile) as DPP-IV Inhibitors

Table 2: DPP-IV Inhibitory Activity of Analogous Peptides

| Peptide | IC50 Value (µM) | Inhibition Type | Reference(s) |

|---|---|---|---|

| Ile-Pro-Ile | 3.9 ± 1.0 | Competitive | frontiersin.orgnih.gov |

| Phe-Pro-Phe | 247.0 ± 32.7 | Competitive | frontiersin.orgnih.gov |

| Ala-Pro-Phe | < 100 | Competitive | frontiersin.org |

| Phe-Pro-Ile | > 50% inhibition at 500 µM | - | frontiersin.org |

*IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Competitive and Mixed-Type Inhibition Kinetics

The interaction of peptides containing the Phenylalanine-Alanine-Proline (this compound) sequence and its variations with proteases can result in different modes of inhibition, including competitive and mixed-type kinetics. The specific mechanism observed often depends on the enzyme, the exact peptide sequence, and the experimental conditions.

In competitive inhibition, the inhibitor molecule, which resembles the substrate, binds to the active site of the enzyme, thereby preventing the actual substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. For instance, studies on subtilisin BPN' and subtilisin Carlsberg using the substrate N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide have shown that certain propeptides can act as typical rapid equilibrium competitive inhibitors. oup.com Similarly, some peptide inhibitors designed to mimic good substrates are found to be competitive inhibitors of thimet oligopeptidase. core.ac.uk

However, the interactions are not always straightforwardly competitive. More complex mechanisms, such as mixed-type and slow-binding inhibition, are frequently observed. Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though with different affinities. tandfonline.com A kinetic analysis of the N18 peptide, which corresponds to the first 17 amino acids of an extracellular subtilisin protease (ISP), revealed that its inhibition of ISP fitted poorly to a simple competitive model but much better to a mixed model with a significant noncompetitive contribution. researchgate.net Similarly, the natural biflavone fukugetin (B10819961) was found to inhibit the cysteine protease papain through a hyperbolic mixed-type inhibition mechanism. tandfonline.com In this system, the inhibitor binds to both the free enzyme (E) and the enzyme-substrate (ES) complex, but with different affinities, affecting both the Michaelis constant (Km) and the maximal velocity (Vmax) of the reaction. tandfonline.com

Slow-binding inhibition is another observed mechanism, which is characterized by a time-dependent increase in inhibition. This occurs when the initial enzyme-inhibitor complex (EI) slowly converts to a more stable, tighter-binding complex (EI*). nih.gov This behavior was noted with peptide boronic acid analogs of good substrates for serine proteases like chymotrypsin (B1334515) and elastase. nih.gov These inhibitors, such as MeO-Suc-Ala-Ala-Pro-boro-Phe-OH, were effective at nanomolar concentrations and displayed kinetics consistent with the slow-binding mechanism, which is not simply competitive. nih.gov

Table 1: Examples of Inhibition Kinetics

| Inhibitor/Enzyme System | Substrate | Inhibition Type | Key Findings | Citation |

|---|---|---|---|---|

| pro-Carlsberg / Subtilisin BPN' | N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Competitive | Functions as a typical rapid equilibrium competitive inhibitor. | oup.com |

| N18 Peptide / ISP | Suc-Phe-Ala-Ala-Phe-pNA | Mixed-Type | Inhibition data fitted a mixed model with a significant noncompetitive contribution; Ki was calculated at 1(±0.2) μM. | researchgate.net |

| Fukugetin / Papain | Cbz-Phe-Arg-MCA | Hyperbolic Mixed-Type | Fukugetin binds to free papain (KI = 13.4 ± 0.2 µM) and the enzyme-substrate complex (αKI = 24 ± 4 µM). | tandfonline.com |

| MeO-Suc-Ala-Ala-Pro-boro-Phe-OH / Chymotrypsin | N/A | Slow-Binding | Effective inhibition at nanomolar concentrations (Ki = 0.40 nM), not simply competitive. | nih.gov |

Substrate Potential in Protease Activity Assays

Peptides incorporating the this compound sequence and its isomers are widely utilized as synthetic substrates in protease activity assays. The cleavage of a peptide bond within these substrates by a protease is often linked to a detectable signal, commonly the release of a chromogenic or fluorogenic molecule. This allows for the quantification of enzyme activity and the study of enzyme kinetics.

The utility of these peptides stems from their ability to mimic the natural cleavage sites of various proteases. For example, the synthetic substrate Benzoyl-Phe-Ala-Pro has been used in vivo to estimate the kinetic constants of pulmonary angiotensin-converting enzyme. physiology.org Similarly, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a well-established chromogenic substrate for chymotrypsin-like serine proteases. frontiersin.org The enzyme cleaves the peptide bond between the phenylalanine and the p-nitroaniline (pNA) group, releasing the yellow-colored pNA, which can be measured spectrophotometrically at around 405-410 nm. frontiersin.org This principle allows Suc-AAPF-pNA to be used in assays for chymotrypsin, cathepsin G, and subtilisin.

Phe-Pro-Ala-pNA as a Model Substrate for Protease Characterization

The tripeptide p-nitroanilide substrate, Phe-Pro-Ala-pNA, has proven to be an effective model substrate for characterizing certain proteases, particularly those with tripeptidyl-peptidase (TPP) activity. Research on secreted proteases from Aspergillus fumigatus identified a new class called sedolisins. asm.org Three of these enzymes, SedB, SedC, and SedD, efficiently released pNA from Phe-Pro-Ala-pNA, indicating TPP activity. asm.org

Detailed kinetic analysis was performed on the purified SedB enzyme using Phe-Pro-Ala-pNA as the substrate. The study determined the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, and the turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per second. These parameters are crucial for characterizing the catalytic efficiency of an enzyme. asm.org

Table 2: Kinetic Parameters for SedB with Phe-Pro-Ala-pNA Substrate

| Parameter | Value | Conditions | Citation |

|---|---|---|---|

| Km | 6.25 × 10⁻⁵ M | 0.1 M sodium citrate (B86180) buffer, pH 6.0, 20°C | asm.org |

| kcat | 35 s⁻¹ | 0.1 M sodium citrate buffer, pH 6.0, 20°C | asm.org |

| kcat/Km | 5.6 × 10⁵ M⁻¹ s⁻¹ | 0.1 M sodium citrate buffer, pH 6.0, 20°C | asm.org |

| Specific Activity | 52 mU µg of protein⁻¹ | Optimal pH | asm.org |

The data demonstrates that SedB has a high affinity and catalytic efficiency for the Phe-Pro-Ala-pNA substrate, validating its use as a model for characterizing this type of TPP activity. asm.org The release of pNA is monitored photometrically to determine the reaction rate. asm.org

Structural Determinants of Peptide-Protease Recognition

The recognition and binding of a peptide substrate or inhibitor to a protease are governed by specific structural features of both the peptide and the enzyme's active site. The enzyme's substrate-binding site is composed of a series of subsites (S3, S2, S1, S1', S2', etc.) that accommodate the corresponding amino acid residues of the peptide (P3, P2, P1, P1', P2', etc.). core.ac.uk The interaction between the peptide's side chains and the enzyme's subsites is a primary determinant of binding specificity and affinity.

Studies on asparaginyl ligases and endopeptidases highlight the critical role of regions flanking the primary S1 pocket. pnas.orgpnas.org Two "ligase-activity determinants," LAD1 and LAD2, located around the S2 and S1' sites respectively, modulate activity by controlling the accessibility of water or other nucleophiles to the acyl-enzyme intermediate. pnas.orgpnas.org For efficient ligation, the LAD1 region (interacting with the P2 residue) preferably contains a bulky, aromatic residue followed by a hydrophobic one (e.g., Val, Ile, Ala). pnas.org For the LAD2 region (interacting with the P1' residue), smaller dipeptides like GlyAla, AlaAla, or AlaPro are favored. pnas.org

The presence of a proline residue in a peptide sequence is often a key structural determinant. researchgate.net In some inhibitors, the substitution of Alanine (B10760859) with Proline at the P2' position can lead to tighter binding. core.ac.uk For example, Cpp-Ala-Pro-Phe-pAb is a highly potent inhibitor of thimet oligopeptidase, and the Proline at P2' is favored over Alanine at the same position. core.ac.uk The conformationally restricted nature of proline can stabilize a 'turn' structure in the peptide, promoting a favorable binding conformation. researchgate.net Furthermore, hydrophobic amino acid residues in the peptide are crucial for effective interaction with hydrophobic pockets near the active site of the enzyme. researchgate.netkoreascience.kr

Molecular Receptor Interactions and Modulatory Effects

Melanocortin Receptor System Ligand Studies

The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), is a critical target for therapeutic development. nih.gov Its endogenous ligands include agonists derived from the proopiomelanocortin (POMC) gene and two natural antagonists, agouti-signaling protein (ASP) and agouti-related protein (AGRP). nih.govresearchgate.net Much of the research in this area focuses on developing synthetic mimics of AGRP to modulate the activity of these receptors, particularly the melanocortin-3 and -4 receptors (MC3R and MC4R) which are central to energy balance. researchgate.net

The key to AGRP's function is a specific three-dimensional structure known as a β-hairpin loop, which presents the Arg-Phe-Phe tripeptide sequence essential for binding to and antagonizing melanocortin receptors. nih.govresearchgate.net Researchers have engineered smaller, more stable cyclic peptides that mimic this structure.

A prominent example is the macrocyclic octapeptide scaffold c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] . This compound was designed by cyclizing the active hexapeptide loop of AGRP (Arg-Phe-Phe-Asn-Ala-Phe) with a DPro-Pro motif to create a structurally constrained mimetic. nih.govacs.org This scaffold incorporates a sequence, Ala-Phe-DPro, which is structurally related to the Phe-Ala-Pro peptide.

Studies on this and related scaffolds have elucidated key structure-activity relationships. The minimal sequence from AGRP with detectable antagonist activity was found to be a cyclic octapeptide, Ac-c[Cys-Arg-Phe-Phe-Asn-Ala-Phe-Cys]-NH₂, which showed a binding affinity (IC₅₀) of 127 nM at the human MC4R. nih.gov The more advanced c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] scaffold was developed to improve upon these earlier versions. nih.gov Further modifications, such as replacing the Asparagine (Asn) at position 5 with diaminopropionic acid (Dap) to create c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro] , were shown to increase potency at the MC4R, making it equipotent to a large fragment of native AGRP. nih.gov

Binding Affinities of AGRP-Mimetic Peptides at Melanocortin Receptors

The table below summarizes the binding affinity (IC₅₀) and antagonist potency (pA₂) of key AGRP-mimetic scaffolds at various melanocortin receptors. Lower IC₅₀ and higher pA₂ values indicate greater potency.

| Compound | Receptor | Binding Affinity (IC₅₀ nM) | Antagonist Potency (pA₂) | Source |

|---|---|---|---|---|

| Ac-c[Cys-Arg-Phe-Phe-Asn-Ala-Phe-Cys]-NH₂ | hMC4R | 127 | - | nih.gov |

| c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] | mMC4R | - | 8.2 | nih.gov |

| c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro] | mMC4R | - | 8.7 | nih.gov |

| c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro] | mMC3R | - | 6.5 | nih.gov |

AGRP and its mimetics are not simple blockers of the melanocortin receptors. Native AGRP acts as an antagonist at the MC3R and as both an antagonist and an inverse agonist at the MC4R. researchgate.netnih.gov An antagonist prevents the endogenous agonist (like α-MSH) from binding and activating the receptor. An inverse agonist goes a step further by reducing the receptor's basal, or constitutive, activity that exists even in the absence of an agonist.

The synthetic macrocycle c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro] exhibits potent antagonist activity at the MC4R (pA₂ = 8.7) and MC3R (pA₂ = 6.5). nih.gov Interestingly, structure-activity relationship studies have revealed that modifications to these scaffolds can produce varied pharmacological profiles across the melanocortin receptor family. Several compounds in a library based on the c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] template were found to act as inverse agonists at the MC5R. researchgate.net For instance, the Dap-substituted version, c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro] , was identified as an apparent inverse agonist at the MC5R, reducing basal cAMP levels with an EC₅₀ of 60 nM. nih.gov

Furthermore, subtle changes like altering the stereochemistry of the core Arg-Phe-Phe motif can dramatically shift a compound's function. In studies on a related 20-residue AGRP fragment, inverting the chirality of these amino acids from their natural L-form to the D-form converted the molecule from a melanocortin receptor antagonist into an agonist. acs.org However, similar stereochemical modifications within the more constrained octapeptide macrocycle scaffold were insufficient to produce agonist activity at the MC3R and MC4R, though some agonist activity was observed at the MC1R. nih.gov This highlights the complex interplay between primary sequence, stereochemistry, and scaffold structure in determining pharmacological effect.

Pharmacological Properties of AGRP-Mimetic Peptides

This table details the functional activity of select AGRP-mimetic peptides at different melanocortin receptors, indicating whether they act as antagonists, inverse agonists, or agonists.

| Compound | Receptor | Pharmacological Activity | Potency (pA₂ or EC₅₀) | Source |

|---|---|---|---|---|

| AGRP (endogenous) | MC3R | Antagonist | - | nih.gov |

| AGRP (endogenous) | MC4R | Antagonist / Inverse Agonist | - | researchgate.netnih.gov |

| c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro] | mMC3R | Antagonist | pA₂ = 6.5 | nih.gov |

| c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro] | mMC4R | Antagonist | pA₂ = 8.7 | nih.gov |

| c[Pro-Arg-Phe-Phe-Dap-Ala-Phe-DPro] | mMC5R | Inverse Agonist | EC₅₀ = 60 nM | nih.gov |

The interaction between a peptide ligand and a G-protein coupled receptor is a dynamic process that goes beyond a static "lock-and-key" fit. mdpi.comnih.gov Upon binding, the ligand induces or stabilizes specific conformational changes in the receptor's structure, which in turn dictates the downstream cellular response. mdpi.com This process involves allosteric coupling, where structural changes in the extracellular ligand-binding pocket are transmitted to the intracellular domains that interact with G-proteins. mdpi.com

The dynamic nature of both the ligand and the receptor is critical for the specificity of the interaction. nih.govpnas.org For peptide ligands, binding to a receptor can involve a conformational change in the peptide itself, structuring it into a shape that fits optimally into the receptor's binding pocket. pnas.org The study of these dynamics is crucial for designing drugs that can selectively activate certain signaling pathways over others, a concept known as biased agonism. mdpi.com

In the context of the melanocortin system, molecular modeling studies have been used to hypothesize key interactions that drive receptor activation. For example, when AGRP-derived antagonists were converted into agonists via stereochemical inversion, docking studies suggested that interactions between the ligand's D-Arginine and the MC4R's Asparagine-115, as well as between the ligand's D-Phenylalanine and the receptor's Phenylalanine-176, were important for this switch in function. acs.org These findings underscore that the ultimate pharmacological effect of a ligand is determined by the specific, dynamic conformational state it stabilizes in the receptor. biorxiv.org

Exploration of Antagonistic and Inverse Agonistic Properties

Exploration of Interactions with Other G-Protein Coupled Receptors (GPCRs)

While the significance of the this compound motif is most clearly contextualized through AGRP mimetics at melanocortin receptors, the broader class of tripeptides is known to interact with a variety of GPCRs. GPCRs form the largest family of cell surface receptors and are the targets of a large percentage of modern drugs. nih.govacs.org Their ability to bind a vast array of molecules, from small amines to large proteins, makes them central to nearly all physiological processes. mdpi.comnih.gov

Peptide ligands typically interact with binding sites located on the extracellular face of the GPCR, involving the N-terminal domain and the extracellular loops. embopress.orgrsc.org The nature of this interaction can be quite complex. For instance, Thyrotropin-releasing hormone (TRH), a tripeptide, binds to its specific GPCR in a manner that likely combines features of both small molecule and larger peptide binding mechanisms. nih.gov

There is growing interest in identifying novel peptide ligands for various GPCRs. In silico screening methods have been used to identify tripeptides as potential lead compounds for designing ligands for the kappa-opioid receptor (KOR), another type of GPCR. mdpi.com Such studies often reveal common interaction patterns, such as the formation of hydrogen bonds and hydrophobic interactions within the receptor's binding pocket, where aromatic residues like Phenylalanine can play a key role. mdpi.complos.org Although direct evidence of this compound binding to other specific GPCRs is not prominent in the literature, the established precedent for tripeptides as a class of GPCR modulators suggests a potential for such interactions that may be uncovered in future research.

Biological Activities and Associated Cellular Signaling Pathways

Antioxidant Mechanisms and Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. Certain peptides, including those with structures related to Phe-Ala-Pro, have demonstrated the capacity to mitigate oxidative stress through various mechanisms.

Activation of the Nrf2/ARE Signaling Pathway by Related Peptides

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is a primary cellular defense mechanism against oxidative stress. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of antioxidant and detoxification enzymes. mdpi.comnih.gov

Research on the related tetrapeptide Phe-Leu-Ala-Pro (FLAP) has shown that it can enhance the antioxidant capacity in liver and kidney tissues by activating the Nrf2/ARE signaling pathway. acs.org Treatment with FLAP led to a significant upregulation in the protein expression of Nrf2 and heme oxygenase-1 (HO-1), a key antioxidant enzyme. acs.orgnih.gov This suggests that peptides containing the this compound sequence may exert their antioxidant effects by bolstering this crucial defensive pathway. Similarly, the peptide Ala-Phe-Asp-Glu-Gly-Pro-Trp-Pro-Lys (AFDEGPWPK) from rice bran protein was found to increase the levels of Nrf2, HO-1, and superoxide (B77818) dismutase 1 (SOD1) in the nucleus, indicating its function through the Keap1-Nrf2/ARE pathway. nih.gov

| Key Proteins in the Nrf2/ARE Pathway | Function | Effect of Related Peptides |

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Transcription factor that regulates antioxidant gene expression. mdpi.com | Upregulated nih.govacs.orgnih.gov |

| Keap1 (Kelch-like ECH-associated protein 1) | Cytoplasmic repressor of Nrf2. mdpi.com | Levels increased with FLAP treatment in kidneys. acs.org |

| ARE (Antioxidant Response Element) | DNA sequence in the promoter region of antioxidant genes. nih.gov | Nrf2 binds to ARE to initiate transcription. mdpi.comnih.gov |

| HO-1 (Heme Oxygenase-1) | Antioxidant enzyme. acs.orgnih.gov | Upregulated acs.orgnih.gov |

| SOD (Superoxide Dismutase) | Antioxidant enzyme. nih.gov | Upregulated nih.gov |

Role of Hydrophobic and Aromatic Amino Acids in Antioxidant Capacity

The amino acid composition of a peptide is a critical determinant of its antioxidant activity. mdpi.com this compound is composed of two hydrophobic amino acids (Alanine and Proline) and one aromatic amino acid (Phenylalanine). The presence of hydrophobic and aromatic amino acids is believed to enhance antioxidant activity. mdpi.comnih.gov

Hydrophobic amino acids, such as Phenylalanine, Alanine (B10760859), and Proline, are thought to increase the solubility of the peptide in lipids, facilitating interaction with and scavenging of free radicals within cellular membranes. mdpi.comrsc.org The aromatic amino acid Phenylalanine, in particular, can donate electrons, which helps to stabilize and neutralize free radicals. eurekalert.org Proline's unique ring structure can also contribute to quenching singlet oxygen. mdpi.com Studies have identified peptides rich in hydrophobic and aromatic amino acids, such as Ala-Pro-Phe, as having significant radical scavenging abilities. frontiersin.org The combination of these amino acid types within the this compound sequence likely contributes to its potential antioxidant properties. rsc.org

Anti-Inflammatory Effects and Underlying Signaling Cascades

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic or dysregulated inflammation can contribute to various diseases. Certain peptides have been shown to possess anti-inflammatory properties by modulating key signaling pathways.

Modulation of the PI3K/AKT/NF-κB Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade involved in inflammation. acs.org Activation of this pathway often leads to the production of pro-inflammatory cytokines.

Research on the related tetrapeptide Phe-Leu-Ala-Pro (FLAP) has demonstrated its ability to exert anti-inflammatory effects by modulating this pathway. acs.org Treatment with FLAP was shown to down-regulate the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), as well as NF-κB itself in liver and kidney tissues. acs.orgnih.gov This anti-inflammatory action was associated with an increase in the phosphorylation of PI3K and AKT, suggesting that FLAP may protect against inflammation through the PI3K/AKT/NF-κB pathway. acs.org Studies on other compounds have also shown that targeting the PI3K/AKT and NF-κB signaling pathways can alleviate inflammation. d-nb.infonih.gov

| Signaling Molecule | Role in Inflammation | Effect of Related Peptides |

| PI3K (Phosphoinositide 3-kinase) | Upstream regulator of AKT. acs.org | Phosphorylation increased acs.org |

| AKT (Protein Kinase B) | Regulates NF-κB activity. acs.org | Phosphorylation increased acs.org |

| NF-κB (Nuclear Factor-kappa B) | Transcription factor for pro-inflammatory genes. nih.gov | Levels decreased acs.orgnih.gov |

| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine. nih.gov | Levels decreased acs.orgnih.gov |

| IL-1β (Interleukin-1beta) | Pro-inflammatory cytokine. nih.gov | Levels decreased acs.orgnih.gov |

| IL-6 (Interleukin-6) | Pro-inflammatory cytokine. nih.gov | Levels decreased acs.orgnih.gov |

Inhibition of MAPK/NF-κB Signaling Pathways by Related Peptides

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates inflammation, often in conjunction with NF-κB. mdpi.comfrontiersin.org The MAPK family includes key kinases such as p38, JNK, and ERK. mdpi.com

Studies on various bioactive compounds have shown that the inhibition of MAPK and NF-κB signaling can lead to anti-inflammatory effects. mdpi.comkarger.com For instance, some natural compounds have been found to inhibit the phosphorylation of MAPK and NF-κB pathway components, thereby reducing the production of pro-inflammatory mediators. mdpi.comfrontiersin.org While direct evidence for this compound is pending, research on other peptides and compounds suggests that inhibiting the MAPK/NF-κB pathways is a common mechanism for controlling inflammation. acs.org This involves suppressing the phosphorylation of key proteins like IκBα, p65, ERK, JNK, and p38, which in turn prevents the transcription of inflammatory genes. mdpi.comfrontiersin.org

Influence on Cognitive Function and Neuroprotective Research

Emerging research suggests that certain bioactive peptides may have a positive influence on cognitive function and offer neuroprotective benefits. mdpi.com These effects are often linked to their antioxidant and anti-inflammatory properties, as both oxidative stress and neuroinflammation are key contributors to cognitive decline and neurodegenerative diseases. mdpi.comresearchgate.netfrontiersin.org

A synthetic analogue of an Antarctic krill-derived peptide, Ala-Phe-Phe-Pro (AFFP), has been studied for its neuroprotective effects. nih.gov This research indicated that AFFP could improve memory impairment by reducing oxidative stress in the brain. nih.gov Specifically, AFFP was found to enhance the activity of superoxide dismutase and decrease levels of malondialdehyde, a marker of oxidative damage. nih.gov While this research was on a related tetrapeptide, it highlights the potential for peptides containing Phe and Pro residues to impact cognitive health. The neuroprotective actions of such peptides are thought to involve multiple mechanisms, including the modulation of pro-oxidant and antioxidant balance and the regulation of inflammatory processes within the brain. researchgate.net The aromatic amino acid L-Phenylalanine itself has been shown to interact with glutamate (B1630785) receptors, suggesting a potential role in modulating excitotoxicity, a process implicated in neuronal damage. ahajournals.org

Gastrointestinal Protective Effects and Gastric Mucosal Barrier Enhancement

While direct studies on the tripeptide this compound are limited, research on peptides containing similar amino acid sequences suggests potential gastrointestinal protective effects. The gastric mucosal barrier is a critical defense mechanism that protects the stomach lining from its own acidic environment and from harmful substances. wikipedia.org This barrier is composed of a compact epithelial cell lining, a layer of mucus, and bicarbonate secretions that neutralize acid. wikipedia.org Damage to this barrier can lead to various gastrointestinal issues.

Research into peptides with similar compositions has shown promise in enhancing this protective barrier. For instance, the peptide Gly-Pro-Ala (GPA), isolated from fish skin gelatin hydrolysate, has demonstrated protective effects against deoxynivalenol-induced intestinal injury in mice. nih.gov Treatment with GPA was found to alleviate intestinal damage and maintain the integrity of tight junctions in both mice and IPEC-J2 cells. nih.gov The protective mechanism involves the reduction of oxidative stress by inhibiting the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the activity of antioxidant enzymes. nih.gov

Another relevant study focused on the hexapeptide Ser-Ala-Gly-Pro-Ala-Phe (SAGPAF) and its role in protecting against ethanol-induced gastric mucosal injury in mice. nih.gov The findings indicated that SAGPAF significantly reduced gastric mucosal damage and histopathological scores. nih.gov The mechanism behind this protection involves the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) signaling pathways, which in turn reduces the inflammatory response and oxidative stress induced by ethanol. nih.govresearchgate.net

These studies suggest that peptides containing proline and alanine, in conjunction with other amino acids like phenylalanine, may contribute to the maintenance and enhancement of the gastric mucosal barrier through antioxidant and anti-inflammatory pathways.

Table 1: Research Findings on Gastrointestinal Protective Effects of Related Peptides

| Peptide | Model | Key Findings |

|---|---|---|

| Gly-Pro-Ala (GPA) | Deoxynivalenol-induced toxicity in mice and IPEC-J2 cells | Alleviated intestinal injury, maintained tight junctions, inhibited ROS and MDA production, and enhanced antioxidant enzyme activity. nih.gov |

| Ser-Ala-Gly-Pro-Ala-Phe (SAGPAF) | Ethanol-induced gastric mucosa injury in mice | Reduced gastric mucosal injury, decreased MDA content and MPO levels, increased SOD activity and NO content, and inhibited MAPK and NF-κB signaling pathways. nih.govresearchgate.net |

Regulation of Protein Synthesis and Metabolic Pathways

The regulation of protein synthesis is a fundamental cellular process tightly controlled by nutrient availability, including amino acids. While specific data on the tripeptide this compound is not available, the constituent amino acid, Phenylalanine (Phe), is known to play a significant role as a signaling molecule in metabolic regulation, particularly through the mTOR and GCN2 signaling pathways. cambridge.orgcambridge.org

Involvement of mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and protein synthesis in response to nutrients, growth factors, and cellular energy levels. plos.org Phenylalanine has been shown to activate the mTOR pathway, thereby promoting protein synthesis.

In bovine mammary epithelial cells (BMECs), increased concentrations of Phenylalanine led to a significant increase in the expression of casein proteins. mdpi.comresearchgate.net This effect was mediated by the mTOR signaling pathway. Specifically, Phenylalanine treatment increased the phosphorylation of key downstream targets of mTORC1, including eukaryotic initiation factor 4E-binding protein-1 (4EBP1) and ribosomal protein S6 kinase 1 (S6K1). mdpi.comnih.gov The phosphorylation of 4EBP1 releases it from its inhibition of the eIF4E translation initiation factor, allowing for the initiation of protein synthesis. Similarly, the phosphorylation of S6K1 enhances ribosomal biogenesis and translation. cambridge.org

Rapamycin, a specific inhibitor of mTOR, was shown to block the Phenylalanine-induced increase in casein synthesis, confirming the essential role of the mTOR pathway in this process. mdpi.comresearchgate.net These findings highlight Phenylalanine's function not just as a building block for proteins, but also as a crucial signaling molecule that activates the mTOR pathway to stimulate protein production. nih.govnih.gov

Table 2: Effects of Phenylalanine on mTOR Signaling Pathway Components

| Cell Type | Phenylalanine Concentration | Effect on mTOR Pathway | Outcome |

|---|---|---|---|

| Bovine Mammary Epithelial Cells | 0.88 mM | Increased phosphorylation of 4EBP1 and S6K1. mdpi.comnih.gov | Enhanced α-casein synthesis. mdpi.comresearchgate.net |

| Human Skeletal Muscle | Fasting (low amino acids) | Decreased mTOR phosphorylation and reduced downstream phosphorylation of 4EBP1 and rpS6. plos.org | Increased net phenylalanine release (protein breakdown). plos.org |

Regulation via GCN2 Signaling Pathway

The general control nonderepressible 2 (GCN2) signaling pathway is another critical sensor of amino acid availability, but it typically acts to inhibit protein synthesis during periods of amino acid starvation. nih.gov The GCN2 kinase is activated by the accumulation of uncharged tRNA, which occurs when a specific amino acid is scarce. mdpi.comnih.gov Once activated, GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). mdpi.comnih.gov

Phosphorylation of eIF2α inhibits the function of its guanine (B1146940) nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. sci-hub.se This mechanism helps cells conserve resources during periods of nutrient deprivation.

Studies have shown that in the absence or low concentrations of Phenylalanine, the GCN2 pathway is activated, leading to increased phosphorylation of eIF2α and a subsequent decrease in protein synthesis. mdpi.com Conversely, when Phenylalanine is abundant, the GCN2 pathway is suppressed, as indicated by a decrease in the phosphorylation of eIF2α. mdpi.comnih.gov This allows for protein synthesis to proceed. Therefore, Phenylalanine levels play a crucial role in modulating the GCN2 pathway, providing a mechanism for cells to adapt their protein synthesis rates to amino acid availability. agingcelljournal.org

Table 3: Phenylalanine's Influence on the GCN2 Signaling Pathway

| Condition | Key Molecular Event | Consequence |

|---|---|---|

| Phenylalanine Scarcity | Increased uncharged tRNAPhe activates GCN2. mdpi.com | GCN2 phosphorylates eIF2α, leading to inhibition of global protein synthesis. mdpi.comnih.gov |

| Phenylalanine Abundance | GCN2 pathway is not activated. mdpi.com | Phosphorylation of eIF2α is low, allowing for protein synthesis to occur. mdpi.comnih.gov |

Biotransformation and Metabolic Fates of Peptides Containing Phe Ala Pro

In Vivo Degradation Pathways and Metabolic Stability

The in vivo degradation of peptides is a critical determinant of their biological half-life and activity. The metabolic stability of Phe-Ala-Pro is influenced by its specific amino acid sequence, particularly the presence of proline at the C-terminus. Proline-containing peptides are known to exhibit a degree of resistance to hydrolysis by some digestive enzymes.

Research on the metabolic and pharmacokinetic activity in an isolated sheep bronchial circulation provides significant insights into the potential in vivo degradation of sequences like this compound. nih.gov In a study using a structurally related substrate, benzoyl-Phe-Ala-Pro (BPAP), it was observed that the peptide is actively metabolized. nih.gov During a single pass through the bronchial circulation, 36% of the injected BPAP was converted into its metabolite, [3H]benzoyl-Phe. nih.gov This rapid conversion indicates that the peptide bond between alanine (B10760859) and proline is susceptible to cleavage in a vascular bed rich in enzymes like angiotensin-converting enzyme (ACE). nih.gov The metabolism was significantly reduced by an ACE inhibitor, confirming the role of this type of enzyme in its degradation. nih.gov

Conversely, the N-terminal bond (Phe-Ala) may exhibit stability against certain peptidases. Studies on dipeptidyl peptidase IV (DPP-IV), an enzyme that typically cleaves dipeptides from the N-terminus of peptides with proline or alanine in the penultimate position, have shown that related tripeptides are resistant to its action. For instance, the peptide Ala-Pro-Phe was not hydrolyzed by DPP-IV after a 30-minute incubation period. frontiersin.org This suggests that the Phe-Ala bond in this compound would likely be stable against DPP-IV-mediated degradation. The stability of peptides containing D-amino acids is also a known factor, with D-amino acid-containing peptides often being more resistant to degradation by plasma proteases. upv.es

Enzymatic Hydrolysis and Metabolite Identification in Biological Systems

The primary mechanism for the breakdown of this compound is enzymatic hydrolysis, carried out by various proteases and peptidases in the body. The specific peptide bonds cleaved determine the resulting metabolites.

The key enzymatic action on a this compound sequence appears to be the hydrolysis of the Ala-Pro bond. As demonstrated with the substrate benzoyl-Phe-Ala-Pro (BPAP), angiotensin-converting enzyme (ACE) effectively cleaves this bond. nih.gov This action releases the C-terminal proline and results in the formation of a dipeptide, in this case, benzoyl-Phe. nih.gov Extrapolating from this, the hydrolysis of this compound by ACE would yield the dipeptide Phe-Ala and the individual amino acid Proline .

The resulting dipeptide, Phe-Ala, would then be a substrate for other peptidases. Dipeptidases present in various tissues and in the brush border of the intestine can hydrolyze this dipeptide into its constituent amino acids, Phenylalanine and Alanine . For example, dipeptidase activities from microorganisms like Lactobacillus paracasei have been shown to hydrolyze dipeptides such as Ala-Phe. upv.es

Conversely, some enzymes are not active on this sequence. As mentioned, Dipeptidyl Peptidase IV (DPP-IV) did not hydrolyze the related peptide Ala-Pro-Phe, indicating it is unlikely to act on this compound. frontiersin.org Furthermore, prolidase, an enzyme specific for dipeptides with C-terminal proline, would not act on the intact tripeptide but could potentially degrade an Ala-Pro dipeptide if it were formed from a larger polypeptide. researchgate.net

The identification of metabolites in biological fluids supports these degradation pathways. A study using UPLC-MS/MS to analyze dipeptide profiles in mice detected both Ala-Phe and Phe-Ala in urine samples, demonstrating that such dipeptides exist as metabolites in biological systems. mdpi.com

Table 1: Summary of Enzymatic Action on this compound and Related Peptides

| Enzyme | Substrate/Related Peptide | Action/Result | Implied Metabolites of this compound | Source(s) |

| Angiotensin-Converting Enzyme (ACE) | benzoyl-Phe-Ala-Pro | Hydrolysis of Ala-Pro bond | Phe-Ala, Proline | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Ala-Pro-Phe | No hydrolysis observed | This compound remains intact | frontiersin.org |

| Dipeptidases | Ala-Phe | Hydrolysis | Phenylalanine, Alanine | upv.es |

| Prolidase | Tripeptides | No activity | - | researchgate.net |

Table 2: Concentrations of Related Dipeptide Metabolites in Mouse Urine

| Dipeptide | Concentration (fmol/µL) | Source(s) |

| Ala-Phe | 1.8 ± 0.3 | mdpi.com |

| Phe-Ala | 1.7 ± 0.3 | mdpi.com |

Integration within Broader Phenylalanine and Proline Metabolic Networks

Following the complete enzymatic hydrolysis of this compound, the liberated amino acids—Phenylalanine, Alanine, and Proline—are absorbed and integrated into the body's general amino acid pool. From there, they enter their respective, well-established metabolic networks.

Phenylalanine Metabolism: Phenylalanine is an essential amino acid, and its primary metabolic pathway involves its conversion to tyrosine. nih.govwikipedia.org This reaction is catalyzed by the enzyme phenylalanine hydroxylase, which is found predominantly in the liver. nih.gov Tyrosine is a precursor for several critical molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and the pigment melanin. wikipedia.org Alternative, minor pathways for phenylalanine metabolism include its transamination to form phenylpyruvic acid. nih.gov In conditions of high phenylalanine concentration, this alternative pathway becomes more significant. nih.gov Phenylalanine can also be a precursor for phenylacetate, as observed in some fungal metabolic pathways. asm.org

Proline Metabolism: Proline, a non-essential amino acid, can be synthesized from glutamate (B1630785) and ornithine. nih.gov Its catabolism is a significant process that connects it to other metabolic cycles. Proline degradation is initiated in the mitochondria by the enzyme proline dehydrogenase (or proline oxidase), which converts proline to pyrroline-5-carboxylate (P5C). nih.govmdpi.com P5C is a key intermediate that can then be converted to glutamate by P5C dehydrogenase. nih.gov This glutamate can subsequently enter the Krebs cycle (TCA cycle) as α-ketoglutarate, contributing to cellular energy production. nih.gov In some tissues, the conversion of proline-derived P5C is crucial for the synthesis of other amino acids like ornithine and arginine. nih.gov

Alanine, the third amino acid, is readily used in gluconeogenesis in the liver via the glucose-alanine cycle or can be transaminated to pyruvate (B1213749) for entry into the TCA cycle.

Advanced Analytical Methodologies for Characterization of Phe Ala Pro

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Sequence Verification and Quantification

Mass spectrometry stands as a cornerstone technique for the analysis of peptides like Phe-Ala-Pro due to its high sensitivity and accuracy. news-medical.net It allows for the determination of the molecular weight of the peptide, and through tandem mass spectrometry (MS/MS), the verification of its amino acid sequence. pressbooks.pub

In a typical MS analysis, the peptide is ionized and then separated based on its mass-to-charge ratio (m/z). For this compound, the expected monoisotopic mass is 333.16886 g/mol . ebi.ac.uk Tandem MS takes this a step further by selecting the parent ion (the ionized peptide) and subjecting it to fragmentation. pressbooks.pub The resulting fragment ions are then analyzed to reveal the sequence of amino acids. This process, known as de novo sequencing when performed without a database, can be challenging due to factors like incomplete fragmentation or the presence of isobaric amino acids (e.g., leucine (B10760876) and isoleucine). wiley-vch.de However, for a known peptide like this compound, the fragmentation pattern can be predicted and matched against the experimental data for confident sequence verification.

Furthermore, MS-based methods are integral for quantifying this compound in various biological matrices. Techniques like liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, UPLC-MS/MS, offer high selectivity and sensitivity for accurate quantification. mdpi.comnih.gov These methods often involve the use of an internal standard, a compound with similar properties to the analyte, to ensure precision. researchgate.net For instance, a study developed a UPLC-MS/MS method for the quantification of various dipeptides, achieving low limits of quantification (LOQ) in the femtomole range. mdpi.com Another study detailed a practical method for amino acid analysis using LC-MS after derivatization, demonstrating high conversion rates for phenylalanine and alanine (B10760859). nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques essential for the analysis and purification of this compound. pressbooks.pubresearchgate.net These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). pressbooks.pub Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for peptide separation. nih.gov

The separation of this compound from other peptides or impurities is achieved by optimizing parameters such as the column chemistry (e.g., C8 or C18), the composition of the mobile phase (often a gradient of water and an organic solvent like acetonitrile (B52724) with an additive like trifluoroacetic acid), and the flow rate. nih.govucsc.edu The purity of the peptide can be assessed by the presence of a single, sharp peak in the chromatogram, with detection typically performed using UV absorbance at a specific wavelength. sigmaaldrich.com

UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and improved sensitivity. mdpi.comwaters.com A UPLC-MS/MS method successfully achieved baseline separation of isomeric dipeptides, including Phe-Ala and Ala-Phe, demonstrating the high resolving power of this technique. mdpi.com The choice between HPLC and UPLC often depends on the complexity of the sample and the required analytical throughput.

Table 1: HPLC/UPLC Parameters for Peptide Analysis

| Parameter | Typical Conditions for Peptide Separation | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C8 or C18 | nih.gov |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | mdpi.comnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid | mdpi.comnih.gov |

| Elution | Gradient elution (varying concentration of Mobile Phase B) | nih.gov |

| Detection | UV absorbance (e.g., 254 nm, 260 nm) or Mass Spectrometry | sigmaaldrich.comwaters.comrsc.org |

| Flow Rate | 0.2 - 4.5 mL/min (dependent on column dimensions and system) | ucsc.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of peptides like this compound in solution. researchgate.netuzh.chspringernature.com It provides detailed information about the chemical environment of individual atoms and the spatial relationships between them.

One-dimensional (1D) ¹H NMR spectra can provide initial information about the amino acid composition and the presence of cis/trans isomers of the X-Pro peptide bond. worldscientific.com However, for a complete structural assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential. researchgate.netscispace.com

COSY and TOCSY experiments are used to identify the spin systems of the individual amino acid residues by revealing scalar coupling networks between protons. scispace.com

NOESY experiments provide information about through-space proximities between protons that are close to each other (typically < 5 Å), which is crucial for determining the peptide's backbone and side-chain conformation. uzh.ch

By analyzing the chemical shifts, coupling constants, and NOE patterns, a set of distance and dihedral angle restraints can be generated. These restraints are then used in molecular modeling programs to calculate a family of structures consistent with the experimental data, providing a detailed picture of the peptide's conformation in solution. For example, NMR studies have been used to analyze the conformation of cyclic peptides containing Phe and Pro residues, revealing details about their backbone flexibility and hydrogen bonding patterns. researchgate.netnih.gov

Computational and In Silico Modeling Approaches for Predictive Analysis and Docking Studies

Computational and in silico modeling approaches have become indispensable tools for predicting the properties and interactions of peptides like this compound. diva-portal.org These methods complement experimental data by providing insights that can be difficult or time-consuming to obtain through laboratory work alone.

Predictive Analysis: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of peptides based on their structural and physicochemical properties. biorxiv.org For instance, QSAR studies have been used to predict the DPP-IV inhibitory activity of tripeptides, identifying key features such as the presence of proline at the second position as important for high potency. frontiersin.orgresearchgate.net These models can be used to screen virtual libraries of peptides and prioritize candidates for synthesis and experimental testing.

Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, such as an enzyme or protein. mdpi.comsciencescholar.us This method helps to understand the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the peptide-receptor complex. plos.org For example, docking studies have been employed to understand how tripeptides interact with the active site of Dipeptidyl Peptidase IV (DPP-IV), providing a rationale for their inhibitory activity. nih.gov Such studies are crucial in the rational design of peptide-based inhibitors and drugs.

Computational modeling can also be used to study the conformational landscape of this compound, exploring the different shapes it can adopt in various environments. acs.orgmdpi.commdpi.com This information is valuable for understanding its flexibility and how its conformation might change upon binding to a target.

Concluding Remarks and Future Research Perspectives

Current Gaps in Understanding the Comprehensive Biological Roles of Phe-Ala-Pro

The primary recognized biological significance of the this compound sequence is its role as an optimal structure for binding to the active site of Angiotensin-Converting Enzyme (ACE). ahajournals.org This recognition was a cornerstone in the structure-activity studies that led to the design of potent ACE inhibitors. ahajournals.org Indeed, many clinically significant ACE inhibitors are structurally related to this tripeptide sequence. ahajournals.org

Despite this well-established role in the context of ACE inhibition, a significant gap exists in our understanding of the broader biological functions of the this compound tripeptide itself. It is classified as a metabolite, which is a general term for intermediates and products of metabolism. ebi.ac.uk However, specific details regarding its metabolic pathways, endogenous concentrations, and potential roles in other physiological or pathological processes are largely unexplored. While peptides with similar structural characteristics have been investigated for a range of biological activities, including antimicrobial and antitumor effects, specific data for the this compound tripeptide in these areas are lacking. ontosight.ai The full spectrum of its interactions with other cellular receptors and molecules remains to be elucidated, representing a major frontier in peptide research.

Potential for this compound as a Research Tool and Molecular Probe

Given its specific and high-affinity binding to the ACE active site, this compound holds considerable potential as a foundational molecule for developing research tools and molecular probes. ahajournals.org Its core structure can serve as a scaffold for the design of more complex molecules aimed at studying enzyme kinetics and mechanisms.

One promising application is in the creation of specific substrates for proteases. For instance, related peptide sequences linked to a chromogenic or fluorogenic reporter group, such as p-nitroaniline, are widely used to assay the activity of enzymes like chymotrypsin (B1334515) and other proteases. chemimpex.com A similar approach could be applied by incorporating the this compound sequence into synthetic substrates to create highly specific probes for ACE or other peptidases that recognize this motif. Such tools would be invaluable for high-throughput screening of new enzyme inhibitors and for detailed biochemical studies of enzyme function.

Furthermore, its established role as a pharmacophore for ACE inhibition makes this compound an excellent starting point and reference compound in drug discovery and design. ahajournals.org It can be used as a molecular template for computational modeling and for the rational design of new, more potent, and selective inhibitors.

Directions for Advanced Mechanistic Investigations and Analog Design

Future research should focus on both deeper mechanistic understanding and the creative design of novel analogs based on the this compound template.

Advanced Mechanistic Investigations: To move beyond the current understanding, detailed mechanistic studies are required. Advanced techniques such as X-ray crystallography and cryo-electron microscopy could be used to resolve the precise binding mode of this compound and its analogs within the active sites of target enzymes like ACE. Such structural data would provide invaluable insights into the specific molecular interactions that govern its inhibitory activity. ahajournals.org Computational methods, including molecular dynamics simulations, can further illuminate the conformational dynamics and free energy of binding, explaining the high affinity of this particular sequence. frontiersin.org

Analog Design: The this compound sequence is a fertile ground for analog design to create compounds with enhanced or entirely new biological activities. Key directions include:

Amino Acid Substitution: Systematically replacing each amino acid in the sequence (e.g., substituting Phenylalanine with other aromatic or hydrophobic residues, or Proline with other cyclic or constrained amino acids) could modulate potency, selectivity, and stability. nih.govnih.gov Studies on related peptides have shown that such substitutions can dramatically alter biological activity, conferring properties like anticancer or enhanced antimicrobial effects. nih.gov Investigating analogs such as Phe-Pro-Phe, which has been studied in the context of dipeptidyl peptidase IV (DPP-IV) inhibition, could reveal activities against other protease families. frontiersin.org

Backbone Modification: Altering the peptide backbone is another powerful strategy. The creation of peptide-derived amino alcohols, designed to mimic the transition state of peptide bond cleavage, has already been shown to produce potent ACE inhibitors based on a known substrate, N-benzoyl-Phe-Ala-Pro. nih.gov Further exploration of peptidomimetics, including those with modified amide bonds or cyclic constraints, could lead to next-generation inhibitors with improved pharmacokinetic properties.

Hybrid Molecules: Combining the this compound motif with other chemical moieties could yield hybrid compounds with dual or synergistic functions.

By pursuing these research directions, the scientific community can build upon the foundational knowledge of this compound to unlock its full potential, not only for developing new therapeutics for hypertension but also for uncovering new biological roles and creating sophisticated tools for biochemical research.

Q & A

Q. What are best practices for reporting this compound’s thermodynamic parameters in binding studies?

- Methodological Answer : Isothermal titration calorimetry (ITC) data should include ΔH, ΔS, and Kd values, with error margins from triplicate runs. Disclose buffer composition and correction for dilution heats .

Tables: Common Parameters in this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.